- Preparation of a precursor of vitamin B1, World Intellectual Property Organization, , ,
Cas no 95-02-3 (5-(Aminomethyl)-2-methylpyrimidin-4-amine)
95-02-3 structure
Product Name:5-(Aminomethyl)-2-methylpyrimidin-4-amine
Numero CAS:95-02-3
MF:C6H10N4
MW:138.17040014267
MDL:MFCD00078880
CID:811498
Update Time:2025-05-25
5-(Aminomethyl)-2-methylpyrimidin-4-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(Aminomethyl)-2-methylpyrimidin-4-amine
- 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE, DIHYDROCHLORIDE
- 4-amino-2-methylpyrimidine-5-methylamine
- 5-Pyrimidinemethanamine, 4-amino-2-methyl- (9CI)
- 2-methyl-4-amino-5-aminomethylpyrimidine
- 4-Amino-2-methyl-5-pyrimidinemethanamine,dihydrochlorine
- 2-Methyl-4-aminopyrimidine-5-methanamine
- 2-Methyl-5-(aminomethyl)-4-pyrimidinamine
- 4-Amino-5-aminomethyl-2-methylpyrimidine
- 4-Amino-5-aminomethyl-2-methylpyrimidine hydrochloride
- 4-AMINO-5-AMINOMETHYL-2-METHYLPYRIMIDINE, DIHYDROCHLORIDE
- 5-Pyrimidinemethanamine,4-amino-2-methyl-
- Grewe Diamine
- 2-Methyl-4-amino-5-(aminomethyl)pyrimidine
- 5-(Aminomethyl)-4-amino-2-methylpyrimidine
- 4-Amino-2-methyl-5-pyrimidinemethanamine (ACI)
- Pyrimidine, 4-amino-5-(aminomethyl)-2-methyl- (6CI, 8CI)
-
- MDL: MFCD00078880
- Inchi: 1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)
- Chiave InChI: OZOHTVFCSKFMLL-UHFFFAOYSA-N
- Sorrisi: N1C(C)=NC(N)=C(CN)C=1
Proprietà calcolate
- Massa esatta: 210.04400
- Massa monoisotopica: 138.090546
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 106
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77.8
Proprietà sperimentali
- Densità: 1.207
- Punto di fusione: 126.0 to 130.0 deg-C
- Punto di ebollizione: 301.6°Cat760mmHg
- Punto di infiammabilità: 161.5°C
- PSA: 77.82000
- LogP: 2.71140
5-(Aminomethyl)-2-methylpyrimidin-4-amine Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
5-(Aminomethyl)-2-methylpyrimidin-4-amine Dati doganali
- CODICE SA:2933599090
- Dati doganali:
Codice doganale cinese:
2933599090Panoramica:
2933599090. Altri composti con anello pirimidina in struttura(Compresi altri composti con anello piperazina sulla struttura. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni regolamentari:niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933599090. altri composti contenenti nella struttura un anello pirimidina (anche idrogenato) o un anello piperazina. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
5-(Aminomethyl)-2-methylpyrimidin-4-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A581865-250mg |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | 250mg |
$ 181.00 | 2023-09-08 | ||
| TRC | A581865-500mg |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | 500mg |
$ 339.00 | 2023-09-08 | ||
| TRC | A581865-1g |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | 1g |
$ 592.00 | 2023-09-08 | ||
| TRC | A581865-2g |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | 2g |
$ 968.00 | 2023-04-19 | ||
| TRC | A581865-5g |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | 5g |
$ 2240.00 | 2023-04-19 | ||
| TRC | A581865-10g |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | 10g |
$ 3993.00 | 2023-04-19 | ||
| abcr | AB549677-250 mg |
4-Amino-5-aminomethyl-2-methylpyrimidine, 95%; . |
95-02-3 | 95% | 250MG |
€161.00 | 2023-07-10 | |
| abcr | AB549677-1 g |
4-Amino-5-aminomethyl-2-methylpyrimidine, 95%; . |
95-02-3 | 95% | 1g |
€382.00 | 2023-07-10 | |
| abcr | AB549677-5 g |
4-Amino-5-aminomethyl-2-methylpyrimidine, 95%; . |
95-02-3 | 95% | 5g |
€1,053.50 | 2023-07-10 | |
| Apollo Scientific | OR902949-250mg |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | 98% | 250mg |
£17.00 | 2025-03-21 |
5-(Aminomethyl)-2-methylpyrimidin-4-amine Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Metodo di produzione 3
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol , Dimethylformamide , Dimethyl sulfate ; -10 °C; 40 min, -10 °C
1.2 Solvents: Dichloromethane ; 20 min, -10 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; -4 °C; 30 min, -4 °C
1.4 Reagents: Sodium hydroxide ; -4 °C → 25 °C; 16 h, 25 °C
1.2 Solvents: Dichloromethane ; 20 min, -10 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; -4 °C; 30 min, -4 °C
1.4 Reagents: Sodium hydroxide ; -4 °C → 25 °C; 16 h, 25 °C
Riferimento
- Method for preparing 2-methyl-4-amino-5-aminomethylpyrimidine using dimethyl sulfate, China, , ,
Metodo di produzione 5
Metodo di produzione 6
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Toluene ; rt → 80 °C
1.2 75 - 80 °C
1.3 95 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 95 - 100 °C
1.2 75 - 80 °C
1.3 95 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 95 - 100 °C
Riferimento
- An improved short-cut synthesis of vitamin B1 intermediate 2-methyl-4-amino-5-(aminomethyl)pyrimidine, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Cuprous chloride Solvents: Toluene ; rt → 80 °C
1.2 Solvents: Methanol ; 75 - 80 °C
1.3 95 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 95 - 100 °C
1.2 Solvents: Methanol ; 75 - 80 °C
1.3 95 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 95 - 100 °C
Riferimento
- Convenient method for preparing vitamin B1 key intermediate 2-methyl-4-amino-5-(aminomethyl)pyrimidine, China, , ,
Metodo di produzione 9
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel , Ammonia Solvents: Methanol ; 1.5 - 2 min, 16 bar, 100 °C
Riferimento
- Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1, Organic Process Research & Development, 2021, 25(10), 2331-2337
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt
Riferimento
- Design, synthesis and molecular docking of amide and urea derivatives as Escherichia coli PDHc-E1 inhibitors, Bioorganic & Medicinal Chemistry, 2014, 22(12), 3180-3186
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 1 atm, rt
Riferimento
- Synthesis of pyrrothiamine, a novel thiamine analogue, and evaluation of derivatives as potent and selective inhibitors of pyruvate dehydrogenase, Organic & Biomolecular Chemistry, 2022, 20(45), 8855-8858
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Methanol ; rt → 100 °C; 5 h, 4 MPa, 100 °C
Riferimento
- Development of two scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine: key intermediate for vitamin B1, Organic Process Research & Development, 2012, 16(1), 57-60
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
Riferimento
- Synthesis, characterization and x-ray crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)-methyl)pyrimidin-4-yl)benzamide, Chinese Journal of Structural Chemistry, 2014, 33(2), 223-227
Metodo di produzione 16
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; -10 °C; 15 h, 0.7 MPa, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 4
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 25 °C
1.4 Reagents: Triethylamine , Hydrogen Catalysts: Nickel Solvents: Methanol ; 5 min, 1.6 MPa, 110 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 4
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 25 °C
1.4 Reagents: Triethylamine , Hydrogen Catalysts: Nickel Solvents: Methanol ; 5 min, 1.6 MPa, 110 °C
Riferimento
- Full continuous flow preparation method of 2-methyl-4-amino-5-aminomethylpyrimidine for synthesizing vitamin B1, China, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Isopropanol ; rt → 90 °C; 85 - 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ; 90 - 95 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ; 90 - 95 °C
Riferimento
- Synthesis method of vitamin B1 key intermediate 4-amino-5-aminomethyl-2-methylpyrimidine via one-step cyclization and hydrolysis, China, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Ammonia Catalysts: Alumina Solvents: Toluene
Riferimento
- Amination process and oxide catalysts for the preparation of 2-methyl-4-amino-5-(aminomethyl)pyrimidine from 5-(alkoxymethyl)-4-amino-2-methylpyrimidines, European Patent Organization, , ,
5-(Aminomethyl)-2-methylpyrimidin-4-amine Raw materials
- Benzamide, N-(2-cyanoethyl)-
- Formamide,N-(2-cyanoethyl)-
- 4-Amino-5-(formamidomethyl)-2-methylpyrimidine
- 4-Amino-2-methylpyrimidine-5-carbonitrile
- 2-Cyanoacetamide
- ethanimidamide hydrochloride
- 3-Aminopropionitrile (Stabilized with K2CO3)
- 5-(Azidomethyl)-2-methylpyrimidin-4-amine
- ethanimidamide
- 4-Amino-5-methoxymethyl-2-methylpyrimidine
5-(Aminomethyl)-2-methylpyrimidin-4-amine Preparation Products
5-(Aminomethyl)-2-methylpyrimidin-4-amine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:95-02-3)5-(Aminomethyl)-2-methylpyrimidin-4-amine
Numero d'ordine:A1054441
Stato delle scorte:in Stock
Quantità:10.0g/25.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:40
Prezzo ($):215.0/430.0
Email:sales@amadischem.com
5-(Aminomethyl)-2-methylpyrimidin-4-amine Letteratura correlata
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
95-02-3 (5-(Aminomethyl)-2-methylpyrimidin-4-amine) Prodotti correlati
- 93588-20-6(4-Pyrimidinamine,5-(iminomethyl)-2-methyl-)
- 2822-73-3(5-(AMINOMETHYL)-2-(TRIFLUOROMETHYL)PYRIMIDIN-4-AMINE)
- 4458-18-8(5-(Aminomethyl)pyrimidine-2,4-diamine)
- 13265-42-4(4,6-Pyrimidinediamine,2,5-dimethyl-)
- 31375-20-9(Methanethioamide,N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-)
- 22433-68-7(4-Amino-5-methylpyrimidine)
- 103694-27-5(5-(Aminomethyl)pyrimidin-4-amine)
- 874-43-1(4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride)
- 403517-49-7(5-Pyrimidinemethanamine,4-(dimethylamino)-2-methyl-)
- 73-70-1(2,5-Dimethyl-4-pyrimidinamine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95-02-3)5-(Aminomethyl)-2-methylpyrimidin-4-amine
Purezza:99%/99%
Quantità:10.0g/25.0g
Prezzo ($):215.0/430.0